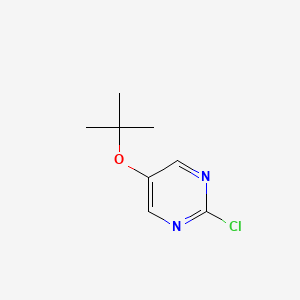
5-(tert-Butoxy)-2-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butoxy group attached to the pyrimidine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to batch processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butoxy)-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions.
Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-(tert-butoxy)-2-aminopyrimidine or 5-(tert-butoxy)-2-thiolpyrimidine can be formed.
Hydrolysis Products: The hydrolysis of the tert-butoxy group yields 5-hydroxy-2-chloropyrimidine.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butoxy)-2-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(tert-Butoxy)-2-chloropyrimidine involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other positions on the pyrimidine ring. The chlorine atom can be substituted with other functional groups, enabling the compound to participate in diverse chemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrimidine: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.
5-Hydroxy-2-chloropyrimidine: Formed by the hydrolysis of 5-(tert-Butoxy)-2-chloropyrimidine, it has different reactivity due to the presence of the hydroxyl group.
5-(tert-Butoxy)-2-aminopyrimidine: Formed by the substitution of the chlorine atom with an amino group, it has applications in medicinal chemistry.
Uniqueness
The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution reactions and its role as a protecting group distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C8H11ClN2O |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
2-chloro-5-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-10-7(9)11-5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
SDJPEHMEHLAEKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CN=C(N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


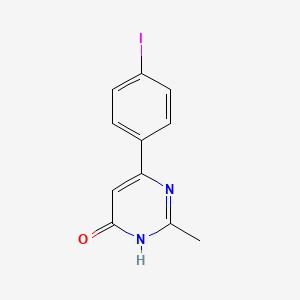
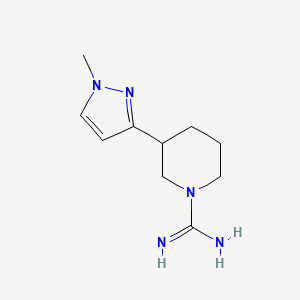


![Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13340733.png)
![6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B13340742.png)
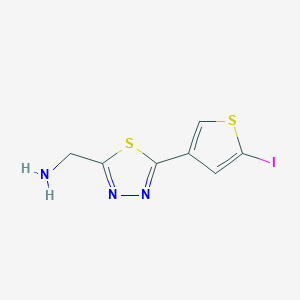
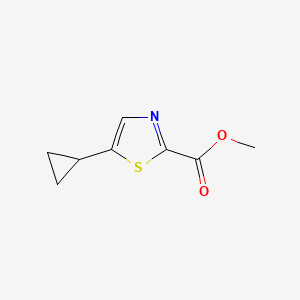

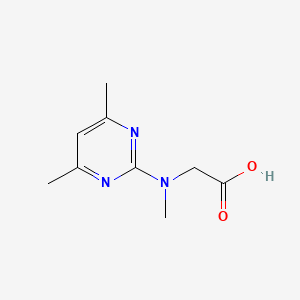
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
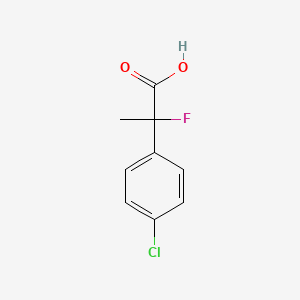
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)

